molecular formula C42H77NNaO10P B1450869 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt CAS No. 90693-88-2

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt

Cat. No. B1450869
CAS RN: 90693-88-2
M. Wt: 810 g/mol
InChI Key: KPHZNDUWYZIXFY-YORIBCANSA-M
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Description

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt, also known as DOPS, is a phospholipid containing oleic acid . It is an excellent substitute for the naturally occurring Brain PS and has similar physical properties . It is more stable to oxidation and has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies .


Molecular Structure Analysis

The molecular formula of DOPS is C42H77NO10PNa . The linear formula is CCCCCCCC\C=C/CCCCCCCC (=O)OC [C@@H] (COP (O) (=O)OC [C@H] (N)C (O)=O)OC (=O)CCCCCCC\C=C/CCCCCCCC . The molecular weight is 810.03 .


Physical And Chemical Properties Analysis

DOPS is a powder form phospholipid . It is hygroscopic and not light sensitive . It is insoluble in ethanol and DMSO, but soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL . It is stored at -20°C .

Scientific Research Applications

Substitute for Brain PS

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt (DOPS) is an excellent substitute for the naturally occurring Brain PS . It has similar physical properties and is more stable to oxidation .

Formation of Unilamellar Vesicles

DOPS has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure . This helps in understanding the dynamics of cell membranes and their role in various biological processes.

Formation of Supported Lipid Bilayers

DOPS has been used in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets . This research can provide insights into the biophysical properties of cell membranes.

Mimicking Platelet Membranes

DOPS has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies . This can help in understanding the process of blood clotting and developing treatments for related disorders.

Lipid Standard in Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

1,2-Diacyl-sn-glycero-3-phospho-L-serine has been used as a lipid standard in ToF-SIMS spectral fingerprints . This allows for the identification and quantification of lipids in various samples.

Reference Standard in Thin Layer Chromatography (TLC)

It has been used as a reference standard in TLC for quantifying lipids from astrocyte-conditioned media (ACM) treated fibroblasts . This can aid in the study of lipid metabolism in cells.

Mechanism of Action

Target of Action

The primary target of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt is the cell membrane. It is a phospholipid that can be used in lipid mixtures with DOPC and DOPE . The compound has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure .

Mode of Action

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt interacts with its targets by integrating into the lipid bilayer of the cell membrane. It has been used in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets .

Biochemical Pathways

The compound affects the biochemical pathways related to membrane structure and function. By integrating into the lipid bilayer, it can influence the curvature of the membrane and the distribution of lipids between the leaflets of the membrane .

Result of Action

The molecular and cellular effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt’s action are primarily related to its influence on membrane structure. By affecting the curvature of the membrane and the distribution of lipids, it can potentially influence various cellular processes that depend on membrane properties .

Action Environment

The action, efficacy, and stability of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt are likely to be influenced by environmental factors that affect lipid structures and functions. These could include factors such as temperature, pH, and the presence of other lipids or proteins that interact with lipids .

properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHZNDUWYZIXFY-YORIBCANSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H77NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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